(S)-ErSO, also known as (S)-2-(4-hydroxyphenyl)-3-(trifluoromethyl)aniline, is a small molecule that functions as an activator of the anticipatory unfolded protein response. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce cell death in breast cancer cells expressing estrogen receptor alpha. The compound is characterized by its lipophilic nature, which is a critical factor in its biological activity and pharmacokinetics.
(S)-ErSO is classified as a small-molecule drug and is primarily sourced from synthetic organic chemistry. It has been studied extensively in preclinical models for its anticancer properties, particularly against breast cancer cell lines that express estrogen receptor alpha. The compound's classification as an activator of the unfolded protein response places it within a category of agents that modulate cellular stress responses, which can be exploited for therapeutic benefit in cancer treatment.
The synthesis of (S)-ErSO involves several steps that leverage established organic chemistry techniques. A notable method includes the use of Friedel-Crafts-type reactions to introduce modifications to the phenolic ring of the compound.
This modular approach facilitates the generation of compounds with optimized pharmacological profiles by systematically modifying lipophilicity and other properties .
The molecular structure of (S)-ErSO features a trifluoromethyl group attached to a phenolic ring, contributing to its unique chemical properties. The compound's structural formula can be represented as follows:
Nuclear magnetic resonance spectroscopy has been employed to investigate the interactions between (S)-ErSO and estrogen receptor alpha, confirming the selective binding characteristics that underpin its mechanism of action .
(S)-ErSO undergoes various chemical reactions that are crucial for its biological activity:
These reactions highlight the importance of chemical structure in determining biological efficacy.
The mechanism by which (S)-ErSO exerts its effects involves the activation of the anticipatory unfolded protein response pathway:
The data indicate that (S)-ErSO's efficacy is closely linked to the expression levels of estrogen receptor alpha in target cells.
(S)-ErSO exhibits several notable physical and chemical properties:
These properties are critical for evaluating the compound's potential as a therapeutic agent.
(S)-ErSO is primarily investigated for its potential applications in cancer therapy:
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: